molecular formula C19H15FN6O2 B2972314 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1903722-45-1

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2972314
CAS No.: 1903722-45-1
M. Wt: 378.367
InChI Key: GWWCKDQBVLQFIR-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,2,3]triazin-4-one core substituted with a 6-fluoro group, an ethyl linker, and a benzamide moiety bearing a 1H-pyrazol-1-yl substituent. Its molecular formula is C₁₅H₁₅FN₆O₂, with a molecular weight of 330.32 .

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-14-5-6-17-16(12-14)19(28)26(24-23-17)10-8-21-18(27)13-3-1-4-15(11-13)25-9-2-7-22-25/h1-7,9,11-12H,8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWCKDQBVLQFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide generally follows these steps:

  • Synthesis of the benzotriazinone core: : Starting with a fluoro-substituted benzotriazine precursor, a series of condensation reactions are carried out under controlled conditions.

  • Formation of the ethyl linker: : An ethylation reaction introduces the ethyl chain, typically under basic conditions.

  • Introduction of the pyrazolyl group: : Through a cyclization reaction, the pyrazolyl moiety is incorporated.

  • Attachment of the benzamide group: : Finally, amidation occurs, often using coupling reagents like EDCI or DCC, to yield the final compound.

Industrial Production Methods

While laboratory synthesis is well-documented, industrial-scale production might differ slightly to optimize yield and reduce costs. Key steps involve:

  • Scalable condensation and cyclization reactions.

  • Using robust and cost-effective reagents.

  • Employing automated systems for reaction control and purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolyl moiety.

  • Reduction: : Reduction reactions can modify the benzotriazinone core or the benzamide group.

  • Substitution: : Halogen substitution reactions might take place at the fluoro position under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

  • Substitution: : Nucleophiles such as sodium hydroxide or ammonia.

Major Products

  • From Oxidation: : Oxidized derivatives, often increasing polarity.

  • From Reduction: : Reduced forms, potentially modifying biological activity.

  • From Substitution: : Substituted products, possibly enhancing or altering function.

Scientific Research Applications

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is employed in diverse research areas:

  • Chemistry: : Investigated for its reactive intermediates and stability.

  • Biology: : Potential use as a probe in biochemical assays due to its unique fluorescence properties.

  • Medicine: : Explored for its pharmacological activities, possibly including anti-inflammatory or anticancer properties.

  • Industry: : Studied as a potential material for organic electronics due to its electron-rich structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can involve multiple pathways:

  • Molecular Targets: : It may target specific enzymes or receptors due to its structural specificity.

  • Pathways: : Potentially modulates signaling pathways, particularly those involving oxidative stress or apoptosis.

Comparison with Similar Compounds

Modifications to the Benzo[d][1,2,3]triazin-4-one Core

  • N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide (CAS 1904202-11-4): Replaces the pyrazole-benzamide with a 2-hydroxyquinoline-4-carboxamide group. Molecular weight: 379.3 (C₁₉H₁₄FN₅O₃). The quinoline ring increases aromaticity and molecular bulk, which may alter solubility and binding affinity .
  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide (CAS 440332-04-7): Substitutes the 6-fluoro-triazinone with a non-fluorinated core and introduces a cyclohexenyl group. Molecular weight: 312.37 (C₁₇H₂₀N₄O₂).

Variations in the Benzamide Substituent

  • 2-(Methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 2034416-32-3):

    • Features a methylthio (-SMe) group on the benzamide.
    • Molecular weight: 340.4 (C₁₇H₁₆N₄O₂S).
    • The thioether may increase metabolic stability compared to ethers or amines but could introduce susceptibility to oxidation .
  • N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., Compounds 14a–14n):

    • Utilizes a butanamide linker instead of ethyl. Example: 14a (N-ethyl) has a molecular formula of C₁₃H₁₅N₅O₂ .
    • The extended linker may improve flexibility and interaction with deeper binding pockets. Synthesis involves isatin oxidation and diazotization, differing from the target compound’s route .

Functional Group Replacements

  • Pyrolo[1,2-d][1,2,4]triazin-4-one Derivatives (e.g., Compound 20a): Replaces benzo[d][1,2,3]triazinone with a pyrrolo-triazinone core. Example: 20a (C₁₈H₁₉N₅O₂) has a molecular weight of 337.38.

Structural and Functional Analysis Table

Compound CAS Core Structure Key Substituent Molecular Formula Molecular Weight
Target Compound 1902946-98-8 Benzo[d][1,2,3]triazin-4-one 3-(1H-Pyrazol-1-yl)benzamide C₁₅H₁₅FN₆O₂ 330.32
Quinoline Analog 1904202-11-4 Benzo[d][1,2,3]triazin-4-one 2-Hydroxyquinoline-4-carboxamide C₁₉H₁₄FN₅O₃ 379.3
Cyclohexenyl Derivative 440332-04-7 Benzo[d][1,2,3]triazin-4-one Cyclohexenyl-acetamide C₁₇H₂₀N₄O₂ 312.37
Methylthio-Benzamide 2034416-32-3 Benzo[d][1,2,3]triazin-4-one 2-(Methylthio)benzamide C₁₇H₁₆N₄O₂S 340.4
Butanamide Derivative (14a) - Benzo[d][1,2,3]triazin-4-one N-Ethyl-butanamide C₁₃H₁₅N₅O₂ 273.29

Key Findings and Implications

Electron-Withdrawing Groups: The 6-fluoro substituent in the target compound enhances stability and may reduce metabolic degradation compared to non-fluorinated analogs like the cyclohexenyl derivative .

Aromatic vs. Aliphatic Substituents: Pyrazole and quinoline groups (target compound vs. CAS 1904202-11-4) demonstrate how aromaticity influences solubility and target selectivity .

Synthetic Routes: The target compound’s synthesis likely differs from butanamide derivatives, which use isatin as a precursor, highlighting diverse methodologies for triazinone-based scaffolds .

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzamide moiety linked to a pyrazole and a triazinone derivative. The molecular formula is C17H16F2N4OC_{17}H_{16}F_{2}N_{4}O, with a molecular weight of approximately 362.31 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of triazinone can induce apoptosis in cancer cells by activating intrinsic pathways and modulating pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on solid tumor cell lines
AntimicrobialInhibition of specific bacterial pathogens
Anti-inflammatoryModulation of cytokines

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of triazinone derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. This compound exhibited moderate activity against certain pathogens, supporting its potential as an antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis can be approached via a multi-step strategy:

  • Step 1: Construct the 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core using cyclization reactions, potentially involving nitroarene precursors under reductive conditions (e.g., Pd catalysis with formic acid derivatives as CO surrogates) .
  • Step 2: Introduce the ethyl linker via alkylation or Mannich reactions. For example, Mannich reactions with methoxymethyl-protected amines (as in diaza-18-crown-6 derivatives) could anchor the ethyl group to the triazinone core .
  • Step 3: Attach the 3-(1H-pyrazol-1-yl)benzamide moiety using coupling agents (e.g., EDCI/HOBt) or nucleophilic substitution, with pyrazole activation via Boc protection to avoid side reactions .

Key Validation:
Confirm intermediate structures via 1H/13C NMR (e.g., pyrazole proton signals at δ 7.8–8.2 ppm ) and HRMS for molecular weight verification .

Advanced: How can reaction yields be optimized for the pyrazole-benzamide coupling step?

Methodological Answer:
Yield optimization requires systematic parameter screening:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling or copper(I) iodide for click chemistry, as seen in triazole-pyrazole hybrid syntheses .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) against THF or acetonitrile, which enhance nucleophilicity in analogous benzamide syntheses .
  • Temperature Control: Reflux conditions (80–100°C) may improve kinetics, but lower temperatures (40–60°C) could reduce decomposition of sensitive intermediates .
  • Workflow: Use TLC or in-situ IR to monitor reaction progress. Purify via column chromatography with ethyl acetate/hexane gradients .

Data Contradiction Note:
If yields plateau, assess steric hindrance from the triazinone core using DFT calculations to guide substituent modifications .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Identify pyrazole protons (δ 7.5–8.5 ppm) and triazinone carbonyl signals (δ 160–165 ppm). Compare to fluorinated analogs (e.g., 6-chloro-7-cyclobutyl-triazolo[4,3-b]pyridazine ).
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • IR Spectroscopy: Detect carbonyl stretches (1650–1750 cm⁻¹) and NH bending (3300–3500 cm⁻¹) .
  • Elemental Analysis: Validate purity (>95%) with C, H, N percentages within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays: Compare enzyme inhibition (e.g., fluorometric assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Stability Testing: Use HPLC to verify compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
  • SAR Studies: Synthesize analogs (e.g., replacing the pyrazole with triazoles or varying fluorine positions) to isolate structural contributors to activity .

Case Example:
If cytotoxicity varies between cancer cell lines, perform transcriptomic profiling to identify resistance mechanisms (e.g., efflux pump overexpression) .

Advanced: What computational strategies predict binding modes with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide with crystal structures (PDB) of homologous enzymes (e.g., kinase or protease targets). Focus on hydrogen bonding between the triazinone carbonyl and catalytic residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, particularly for the fluorophenyl-pyrazole interaction with hydrophobic pockets .
  • Free Energy Calculations: Apply MM-PBSA to rank binding affinities of analogs, prioritizing compounds with ΔG < −8 kcal/mol .

Validation:
Compare predicted poses with experimental SAR data (e.g., methyl substitutions altering IC50 by >10-fold) .

Basic: What stability considerations apply during storage?

Methodological Answer:

  • Storage Conditions: Keep at −20°C under argon, as fluorinated heterocycles are prone to hydrolysis .
  • Light Sensitivity: Protect from UV exposure using amber vials, as benzamide derivatives can undergo photodegradation .
  • Purity Monitoring: Perform monthly HPLC checks (C18 column, acetonitrile/water gradient) to detect decomposition peaks .

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